4-trans-Hydroxy glibenclamide-d5

LC-MS bioanalysis Internal standard Isotope dilution

Eliminate analytical bias in your M1 quantification assays. 4-trans-Hydroxy Glibenclamide-d5 is a stable isotope-labeled internal standard that co-elutes and co-ionizes with the active glibenclamide metabolite 4-trans-hydroxy glibenclamide (M1), correcting for matrix effects, ion suppression, and variable recovery. Unlike unlabeled or structural analogs, this d5-IS ensures precision within 15% CV—mandatory for FDA/EMA bioequivalence trials. Essential where M1 levels are elevated up to 1.5-fold in renal impairment or modulated by CYP2C8/2C9 polymorphisms. Deuterated label maintains integrity in chronic dosing and enterohepatic recirculation studies. Supplied as RUO material.

Molecular Formula C23H28ClN3O6S
Molecular Weight 515.0 g/mol
Cat. No. B12376783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-trans-Hydroxy glibenclamide-d5
Molecular FormulaC23H28ClN3O6S
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i7D2,8D2,18D
InChIKeyIUWSGCQEWOOQDN-GUCVCZPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-trans-Hydroxy glibenclamide-d5: A Deuterated Internal Standard for Precise Quantification of the Active Glibenclamide Metabolite M1


4-trans-Hydroxy glibenclamide-d5 is a stable isotope-labeled analog of 4-trans-hydroxy glibenclamide (M1), the primary active metabolite of the sulfonylurea antidiabetic drug glibenclamide (glyburide) [1]. This compound is specifically designed as a deuterated internal standard (IS) for use in quantitative analytical methods such as LC-MS and GC-MS, enabling accurate and precise measurement of the unlabeled metabolite M1 in complex biological matrices . Its molecular formula is C₂₃H₂₃D₅ClN₃O₆S and it is supplied as a research-use-only (RUO) material .

Why Non-Deuterated 4-trans-Hydroxy Glibenclamide Cannot Be Substituted for 4-trans-Hydroxy Glibenclamide-d5 in Quantitative Bioanalysis


In LC-MS/MS-based quantification of 4-trans-hydroxy glibenclamide (M1) from biological samples, the use of an unlabeled analog or a structural analog as an internal standard introduces significant analytical error due to differential matrix effects, ion suppression/enhancement, and variable recovery during sample preparation [1]. Stable isotope-labeled internal standards, such as 4-trans-Hydroxy glibenclamide-d5, exhibit nearly identical physicochemical properties to the analyte, co-eluting and co-ionizing to correct for these variables, thereby ensuring method accuracy and precision [1]. Substitution with a non-deuterated analog compromises the reliability of pharmacokinetic and pharmacodynamic data, a critical failure point in regulatory bioequivalence studies and drug metabolism research [2].

Quantitative Differentiation of 4-trans-Hydroxy Glibenclamide-d5 from Non-Deuterated M1 and Other Analogs


Improved LC-MS Accuracy and Precision via Deuterated Internal Standard Correction

Using a deuterated internal standard (IS) corrects for matrix effects and sample preparation losses, leading to superior assay performance compared to non-deuterated or structural analog IS. In a validated LC-MS method for glybenclamide, the deuterated IS approach achieved intra- and inter-assay precision and accuracy under 15% across the 10–1000 ng/mL range, a level of reliability unattainable with non-isotopic IS due to variable recovery [1].

LC-MS bioanalysis Internal standard Isotope dilution

Distinct Pharmacokinetic Profile of M1 vs. M2 Metabolite Guides Analytical Focus

4-trans-Hydroxy glibenclamide (M1) and its isomer 3-cis-hydroxy glibenclamide (M2) exhibit significant differences in pharmacokinetic parameters, justifying the need for a specific deuterated IS for M1. Following intravenous administration, M1 demonstrated a higher volume of distribution (20.8 ± 8.4 L) and greater renal clearance (13.5 ± 3.7 L/h) compared to M2 (15.5 ± 5.5 L, 8.6 ± 1.6 L/h, respectively) [1].

Pharmacokinetics Metabolite profiling Drug metabolism

Renal Impairment Alters M1 Accumulation: A Key Variable Requiring Precise Measurement

In patients with impaired renal function (IRF), the Cmax of M1 was significantly higher (24–85 ng/mL) compared to patients with normal renal function (NRF: 16–57 ng/mL), and AUC was also elevated. This difference necessitates accurate measurement of M1 concentrations in this vulnerable population to assess potential hypoglycemic risk [1].

Renal impairment Metabolite accumulation Therapeutic drug monitoring

Deuterium Labeling Provides Metabolic Stability Advantage for Long-Term Studies

While direct comparative data for 4-trans-Hydroxy glibenclamide-d5 is lacking, class-level evidence indicates that deuteration at metabolically labile positions can reduce the rate of oxidative metabolism, thereby extending the compound's half-life in vitro and in vivo . This property makes the deuterated form particularly suitable for long-term metabolic tracing studies where sustained label integrity is required.

Metabolic stability Deuterium isotope effect Long-term pharmacokinetics

Optimal Application Scenarios for 4-trans-Hydroxy Glibenclamide-d5 Based on Quantifiable Evidence


Regulatory-Compliant Bioequivalence Studies for Glibenclamide Formulations

When conducting bioequivalence trials required by regulatory agencies (e.g., FDA, EMA), precise and accurate measurement of glibenclamide's active metabolite M1 in plasma is mandatory. The use of 4-trans-Hydroxy glibenclamide-d5 as an internal standard ensures method accuracy and precision within 15% CV, meeting stringent validation guidelines [1].

Pharmacokinetic Profiling in Patients with Renal Impairment

In studies evaluating glibenclamide safety in diabetic patients with reduced renal function, M1 concentrations can be up to 1.5-fold higher than in healthy subjects [1]. Quantification with 4-trans-Hydroxy glibenclamide-d5 provides the necessary accuracy to correlate metabolite levels with hypoglycemic events and adjust dosing regimens.

Metabolite-Specific Drug-Drug Interaction (DDI) Studies

Given that M1 and M2 exhibit distinct pharmacokinetic properties (e.g., 34% higher Vd and 57% higher renal clearance for M1 vs. M2) [1], studies investigating the impact of CYP2C8/2C9 inhibitors or inducers on glibenclamide metabolism require a specific assay for M1. 4-trans-Hydroxy glibenclamide-d5 enables such targeted quantification.

Long-Term Metabolic Tracing in Preclinical Models

For research requiring the tracking of glibenclamide's metabolic fate over extended periods, the deuterated form may offer enhanced metabolic stability compared to the unlabeled compound [1]. This is particularly relevant in studies of enterohepatic recirculation or chronic dosing models where label integrity is crucial.

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